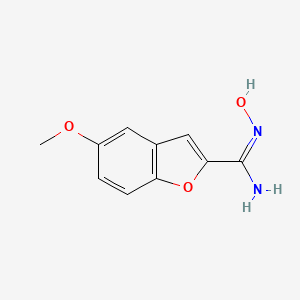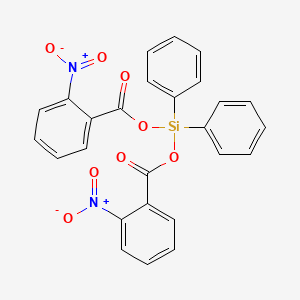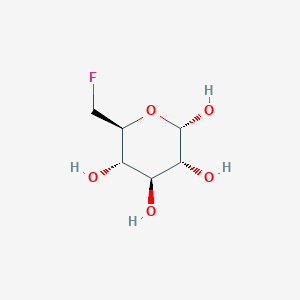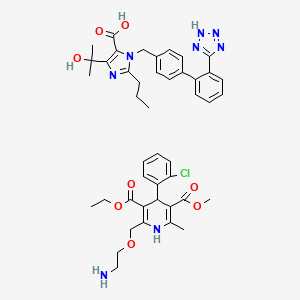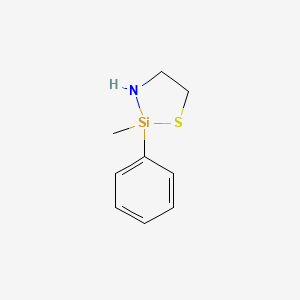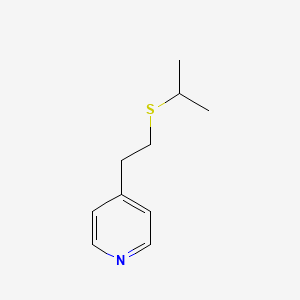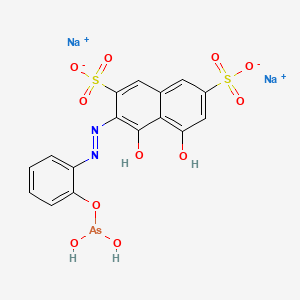![molecular formula C16H11ClN6O4 B12704677 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 94199-54-9](/img/structure/B12704677.png)
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide est un composé organique complexe reconnu pour sa couleur vibrante et ses applications potentielles dans divers domaines. Ce composé fait partie de la famille des colorants azoïques, caractérisés par la présence d’un groupe azoïque (-N=N-) reliant deux cycles aromatiques. Les colorants azoïques sont largement utilisés dans les industries textile, cosmétique et pharmaceutique en raison de leur stabilité et de leur coloration intense.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide implique généralement un processus en plusieurs étapes. Une méthode courante consiste à diazoter la 4-chloro-2-nitroaniline, suivie d’un couplage avec le 4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide. Les conditions réactionnelles nécessitent souvent des milieux acides ou basiques pour faciliter la formation de la liaison azo .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l’échelle en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. Le processus implique un contrôle précis de la température, du pH et des concentrations des réactifs pour optimiser l’efficacité de la réaction et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions spécifiques.
Réduction : La liaison azo peut être clivée pour former les amines correspondantes.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme le dithionite de sodium pour le clivage de la liaison azo et des agents oxydants comme le permanganate de potassium pour les réactions d’oxydation. Les réactions se produisent généralement à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réduction de la liaison azo donne les amines correspondantes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de recherche scientifique
Le 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d’autres molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que colorant biologique en raison de sa coloration intense.
Médecine : Exploré pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé comme colorant dans les textiles et les cosmétiques, fournissant des couleurs vibrantes et stables.
Applications De Recherche Scientifique
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its intense coloration.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a dye in textiles and cosmetics, providing vibrant and stable colors.
Mécanisme D'action
Le mécanisme d’action du 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide implique son interaction avec des molécules biologiques. Le composé peut se lier aux protéines et aux acides nucléiques, modifiant leur structure et leur fonction. Cette liaison est facilitée par le groupe azo, qui peut former des complexes stables avec diverses biomolécules .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(4-Chloro-2-nitrophényl)azo]-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide
- Dérivés de la 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène
- 2-Substitués 4-(2,5-dichloro thiényl)-1,3-thiazoles
Unicité
Ce qui distingue le 4-[(4-Chloro-2-nitrophényl)azo]-4,5-dihydro-5-oxo-1-phényl-1H-pyrazole-3-carboxamide des composés similaires est sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques.
Propriétés
Numéro CAS |
94199-54-9 |
|---|---|
Formule moléculaire |
C16H11ClN6O4 |
Poids moléculaire |
386.75 g/mol |
Nom IUPAC |
4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClN6O4/c17-9-6-7-11(12(8-9)23(26)27)19-20-14-13(15(18)24)21-22(16(14)25)10-4-2-1-3-5-10/h1-8,14H,(H2,18,24) |
Clé InChI |
NIGCSZDGWBXICR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)N)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


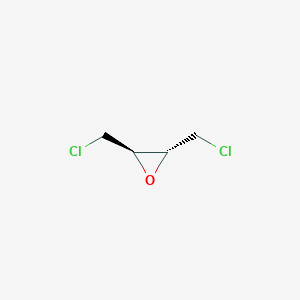

![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
